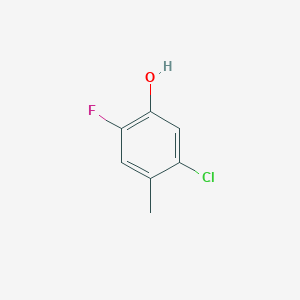

5-Chloro-2-fluoro-4-methylphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-fluoro-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRDDJNNRQVJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401798-67-1 | |

| Record name | 5-chloro-2-fluoro-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Methylphenol and Its Precursors

Historical Perspectives on Halogenated Cresol (B1669610) Synthesis

The synthesis of halogenated phenols and cresols has been a fundamental pursuit in organic chemistry for over a century, driven by their utility as intermediates in the production of pharmaceuticals, dyes, and agrochemicals. Historically, the methods for producing these compounds were often characterized by harsh reaction conditions and a notable lack of selectivity.

Early approaches typically involved the direct electrophilic halogenation of a cresol using elemental halogens like chlorine (Cl₂) or bromine (Br₂). These reactions, often conducted in the presence of a Lewis acid or in polar solvents, would frequently lead to a mixture of products. The powerful activating and ortho, para-directing effect of the hydroxyl group on the aromatic ring would result in multiple halogen additions and the formation of various constitutional isomers. For instance, the chlorination of p-cresol (B1678582) could yield a mixture of monochlorinated and dichlorinated products, with the initial substitution occurring at the positions ortho to the hydroxyl group.

A vintage patent from the 1930s describes processes for producing halogenated phenols by reacting dichlorobenzene with an alcohol-water mixture in the presence of a copper catalyst and alkali compounds at high temperatures. google.com Such methods highlight the industrial-scale thinking of the era, where throughput was often prioritized over fine-tuned selectivity. Another historical approach involved the halogenation of cresol carboxylic acid esters. google.com Initial attempts using agents like sulfuryl chloride with a free radical initiator were often unsuccessful because the hydrohalogen acid formed as a byproduct would convert the ester back to the free cresol, which in turn would inhibit the initiator. google.com This led to the development of methods using acid scavengers, such as anhydrides, to prevent this decomposition and improve yields under anhydrous conditions. google.com These early methods laid the groundwork for understanding the challenges of regioselectivity, spurring the development of the more refined synthetic strategies used today.

Regioselective Synthesis of 5-Chloro-2-fluoro-4-methylphenol

Achieving the precise substitution pattern of this compound, where the chlorine atom is positioned meta to the strongly directing hydroxyl group, presents a significant regiochemical challenge. The synthesis requires a nuanced approach that circumvents the natural tendencies of electrophilic aromatic substitution. The logical and most common precursor for this target molecule is 2-fluoro-4-methylphenol (B1362316). sigmaaldrich.comnih.gov

Direct Halogenation Strategies and Selectivity Control

Direct chlorination of the precursor, 2-fluoro-4-methylphenol, is complicated by the directing effects of the substituents already present on the aromatic ring. In electrophilic aromatic substitution, the outcome is governed by the electronic properties of these groups.

Directing Effects of Substituents on 2-Fluoro-4-methylphenol:

| Substituent | Type | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Activating | ortho, para |

| -CH₃ (Methyl) | Activating | ortho, para |

| -F (Fluoro) | Deactivating | ortho, para |

The hydroxyl group is the most powerful activating and directing group. The positions ortho to it are C6 and C2 (already substituted with fluorine), and the position para is C4 (already substituted with methyl). Therefore, direct electrophilic attack is overwhelmingly favored at the C6 position. The methyl group directs to C3 and C5, while the fluorine atom directs to C3 and C5. However, their influence is subordinate to the hydroxyl group.

Consequently, a simple, direct chlorination of 2-fluoro-4-methylphenol would be expected to yield 6-chloro-2-fluoro-4-methylphenol as the major product. To synthesize the desired 5-chloro isomer, chemists must employ strategies to either block the more reactive C6 position or use a synthetic route where the chlorine is introduced under different controlling influences. Electrochemical methods using specific catalysts, like chromium-based systems, have been explored for phenol (B47542) halogenation to provide greater control over reaction conditions, which can influence product selectivity. globalscientificjournal.com

Multi-step Convergent and Divergent Synthetic Routes

Given the challenges of direct halogenation, multi-step synthetic sequences are the most practical and reliable methods for obtaining regiochemically pure this compound. These routes can be designed in a convergent manner (assembling fragments) or a divergent one (modifying a common intermediate).

A plausible multi-step route would involve introducing the substituents in a strategic order to ensure the desired final arrangement. One such hypothetical, yet chemically sound, pathway is outlined below:

Start with a pre-functionalized ring: A suitable starting material would be 3-Chloro-4-fluorotoluene .

Nitration: Electrophilic nitration of this starting material would be directed by the existing substituents. The methyl group directs ortho and para, while the chlorine and fluorine direct ortho and para. The most likely position for nitration would be C6, ortho to the methyl group and para to the chlorine.

Reduction: The introduced nitro group (-NO₂) can then be reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This would yield 5-Chloro-2-fluoro-4-methylaniline .

Diazotization and Hydrolysis: The resulting aniline (B41778) can be converted into a diazonium salt using nitrous acid (HONO) at low temperatures. Subsequent hydrolysis of the diazonium salt (e.g., by heating in aqueous acid) replaces the diazonium group with a hydroxyl group, yielding the final product, This compound .

This multi-step approach provides unambiguous control over the regiochemistry, ensuring the chlorine atom is placed at the C5 position, a feat not easily achieved through direct substitution on the phenol precursor. Another advanced strategy involves the conversion of phenols to aryl halides via boronate ester intermediates, which provides a mild, multi-step alternative to direct halogenation. organic-chemistry.org

Advanced Catalytic Systems in Phenol Functionalization

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency and selectivity in the functionalization of complex molecules like substituted phenols. nih.govresearchgate.net These methods offer powerful tools that could be applied to the synthesis of this compound or its precursors.

Metal-Catalyzed Coupling Reactions for Ring Functionalization

Transition-metal catalysis has revolutionized C-H bond functionalization, allowing for the direct introduction of new groups onto an aromatic ring with high precision. researchgate.netrsc.org Phenols are excellent substrates for these reactions, as the hydroxyl group can act as a directing group to guide the catalyst to a specific position, most commonly the ortho C-H bond. acs.org

Examples of Metal-Catalyzed Phenol Functionalization:

| Catalyst System | Transformation | Regioselectivity |

|---|---|---|

| Pd(II) / Ligand | C-H Alkenylation / Acylation | ortho |

| Cu(II) / Oxidant | Cross-Dehydrogenative Aminomethylation | ortho |

| Gold (Au) Complexes | C-H Functionalization with Diazoesters | Switchable (ortho vs. other) |

| Silver (Ag) / HBF₄ | Alkylation with Styrenes | ortho |

While these methods typically favor ortho-functionalization, they represent a powerful toolkit for building complex phenol structures. For the synthesis of precursors to this compound, these catalytic reactions could be employed to introduce the methyl group or other functionalities onto a pre-halogenated phenol ring with high control, bypassing some of the challenges of classical electrophilic substitution. The conversion of aryl halides to phenols can also be achieved efficiently using palladium or copper catalysts. beilstein-journals.org

Organocatalytic Approaches in Halogenation and Methylation

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a greener and often complementary alternative to metal catalysis. In the context of phenol functionalization, organocatalysts can be used to mediate both halogenation and methylation reactions.

For halogenation , chiral Brønsted acids or other Lewis basic molecules can activate halogenating agents (e.g., N-chlorosuccinimide), enhancing their electrophilicity and potentially influencing the regiochemical outcome of the reaction. Asymmetric Friedel-Crafts reactions, a cornerstone of organocatalysis, demonstrate the power of this approach in controlling substitution on aromatic rings. wikipedia.org

For methylation , various solid acid catalysts, including zeolites and metal oxides, have been extensively studied for the gas-phase methylation of phenol with methanol (B129727) to produce cresols. unimi.itresearchgate.net While often used in large-scale industrial processes, the principles are relevant. For example, magnesium oxide (MgO) has been shown to be a selective catalyst for the ortho-methylation of phenols at high temperatures. capes.gov.brgoogle.com The selectivity (ortho vs. para) can be tuned by the choice of catalyst; for instance, certain zeolites like HMCM22 show high selectivity for producing p-cresol due to shape-selective effects within their narrow channels. researchgate.net These catalytic systems offer pathways to synthesize the cresol backbone of the target molecule with greater control and efficiency.

Synthesis of Key Intermediates for this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors. The strategic synthesis of these key intermediates is therefore of paramount importance. Based on the structure of the target molecule, likely precursors include substituted phenols such as 2-fluoro-4-methylphenol and 4-chloro-2-fluorophenol.

Synthesis of 2-Fluoro-4-methylphenol:

This intermediate, also known as 4-fluoro-o-cresol, is a crucial building block. ossila.com One common synthetic route to substituted phenols is through the diazotization of the corresponding aniline, followed by hydrolysis. google.com For example, 4-fluoro-2-methylaniline (B1329321) can be converted to 4-fluoro-2-methylphenol (B144770) via a diazotization-hydrolysis reaction. google.com This intermediate is valuable in the synthesis of active pharmaceutical ingredients. ossila.comhsppharma.com

Synthesis of 4-Chloro-2-fluorophenol:

This intermediate can be synthesized through various methods. One approach involves the direct chlorination of 4-fluorophenol. google.com This reaction can be carried out with high selectivity for the 2-position by using chlorine gas at controlled temperatures, either in the liquid phase of the starting material or in a suitable solvent like carbon tetrachloride or acetic acid. google.com Another method involves the hydrolysis of 2,5-dichloronitrobenzene to form 4-chloro-2-nitrophenol, which is then reduced to 2-amino-4-chlorophenol. quickcompany.in This can then be converted to the desired phenol.

Chlorination of 2-Fluoro-4-methylphenol:

Once 2-fluoro-4-methylphenol is obtained, the final step would likely involve a regioselective chlorination at the 5-position. Electrophilic aromatic substitution reactions on substituted phenols are directed by the existing functional groups. wikipedia.org The hydroxyl and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these directing effects would need to be carefully considered to achieve the desired regioselectivity for the incoming chloro group.

The following table outlines the key intermediates and their potential synthetic routes:

| Intermediate | CAS Number | Precursor(s) | Key Reaction Type(s) |

| 2-Fluoro-4-methylphenol | 452-81-3 manchesterorganics.comscbt.comsigmaaldrich.com | 4-Fluoro-2-methylaniline google.com | Diazotization, Hydrolysis google.com |

| 4-Chloro-2-fluorophenol | 348-62-9 nih.gov | 4-Fluorophenol google.com | Electrophilic Chlorination google.com |

| 5-Chloro-2-methylphenol | 5306-98-9 sigmaaldrich.com | 5-Chloro-2-methylaniline sigmaaldrich.com | Diazotization, Hydrolysis sigmaaldrich.com |

| 4-Chloro-2-methylphenol (B52076) | 1570-64-5 nih.gov | 4-Methylphenol google.com | Electrophilic Chlorination google.com |

Advanced Spectroscopic Characterization of 5 Chloro 2 Fluoro 4 Methylphenol

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy provides profound insights into the functional groups and bonding arrangements within a molecule by probing its vibrational energy levels.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation by 5-Chloro-2-fluoro-4-methylphenol results in the excitation of specific vibrational modes, each corresponding to a characteristic frequency.

The FT-IR spectrum of this compound is expected to exhibit a number of key absorption bands. A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group should be observed between 2850 and 3000 cm⁻¹.

The C=C stretching vibrations within the aromatic ring are predicted to give rise to several bands in the 1450-1600 cm⁻¹ range. The presence of the C-F bond is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ region, while the C-Cl stretching vibration will likely be observed at a lower frequency, typically between 600 and 800 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-H and O-H bonds will also contribute to the fingerprint region of the spectrum, providing a unique pattern for this specific molecule. A detailed theoretical investigation of related compounds like 4-chloro-2-fluoro toluene (B28343) supports the assignment of these vibrational modes. nih.gov

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Aromatic Stretch | 1450-1600 |

| C-F Stretch | 1000-1400 |

| C-O Stretch | 1180-1260 |

| C-Cl Stretch | 600-800 |

Note: This data is predicted based on characteristic functional group frequencies and analysis of structurally similar compounds.

Raman Spectroscopy for Molecular Vibrations and Symmetry Elucidation

Raman spectroscopy, a complementary technique to FT-IR, provides information about molecular vibrations that induce a change in polarizability. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals. The C-Cl and C-F stretching vibrations will also be Raman active. The technique can be particularly insightful for confirming the substitution pattern on the benzene (B151609) ring through the analysis of the ring breathing modes. Studies on similar molecules, such as 4-chloro-2-fluoro toluene, have utilized Raman spectroscopy to provide a complete vibrational assignment. nih.gov The combination of FT-IR and Raman data allows for a more comprehensive understanding of the molecular structure and bonding. researchgate.netmdpi.com

Table 2: Predicted Raman Active Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic Ring Breathing | 800-850 |

| Symmetric C=C Aromatic Stretch | 1580-1620 |

| C-H Aromatic Stretch | 3050-3080 |

| C-CH₃ Stretch | 1200-1250 |

| C-Cl Stretch | 600-800 |

| C-F Stretch | 1000-1400 |

Note: This data is predicted based on characteristic functional group frequencies and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. In this compound, several distinct proton signals are expected.

The proton of the hydroxyl group (O-H) is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically in the range of 4-7 ppm. The aromatic region of the spectrum is expected to show two signals corresponding to the two aromatic protons. The proton at position 3 will be a singlet (or a very finely split doublet due to long-range coupling with fluorine) and the proton at position 6 will appear as a doublet due to coupling with the adjacent fluorine atom. The electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effects of the methyl and hydroxyl groups will influence the precise chemical shifts of these aromatic protons. The methyl group protons are expected to appear as a singlet at a higher field, likely in the range of 2.0-2.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.

The carbon atom attached to the hydroxyl group (C1) is expected to be the most deshielded of the aromatic carbons, with a chemical shift in the range of 150-160 ppm. The carbon atom bonded to the fluorine (C2) will also be significantly deshielded and will appear as a doublet due to C-F coupling. The carbon atom attached to the chlorine (C5) will also show a downfield shift. The remaining aromatic carbons will have chemical shifts in the typical aromatic region of 110-140 ppm. The methyl carbon will appear at a much higher field, typically between 15 and 25 ppm. The specific chemical shifts can be predicted by considering the additive effects of the various substituents on the benzene ring.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | 4.0 - 7.0 (broad s) | 150 - 160 |

| C2-F | - | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C3-H | 6.8 - 7.2 (s or fine d) | 115 - 125 |

| C4-CH₃ | - | 125 - 135 |

| C5-Cl | - | 120 - 130 |

| C6-H | 6.9 - 7.3 (d, ³JHF ≈ 8-10 Hz) | 110 - 120 |

| CH₃ | 2.0 - 2.5 (s) | 15 - 25 |

Note: This data is predicted based on established chemical shift correlations and analysis of structurally similar compounds. 's' denotes singlet, 'd' denotes doublet, and 'J' represents the coupling constant in Hertz (Hz). The actual values may vary depending on the solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a very favorable nucleus for NMR studies.

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be influenced by the electronic effects of the adjacent substituents. The presence of the electron-donating hydroxyl group ortho to the fluorine and the electron-withdrawing chlorine atom meta to it will determine the final chemical shift. This signal is expected to appear as a doublet due to coupling with the adjacent aromatic proton (at C6). The magnitude of this coupling constant (³JHF) will provide further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, especially one with a complex substitution pattern like this compound.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the aromatic proton and the protons of the adjacent methyl group, if any significant long-range coupling exists. The primary utility would be to confirm the connectivity between protons on the aromatic ring, although in this specific case, with only two aromatic protons, its application would be to confirm their relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for definitively assigning which proton is attached to which carbon. For the subject compound, the HSQC spectrum would show cross-peaks connecting the signal of each aromatic proton to its corresponding aromatic carbon, and the methyl protons' signal to the methyl carbon's signal.

The methyl protons and the aromatic carbons at the C3, C4, and C5 positions.

The aromatic proton at H-6 to the carbons at C-2, C-4, and C-5.

The aromatic proton at H-3 to the carbons at C-1, C-2, C-4, and C-5.

The hydroxyl proton to the carbons at C-1 and C-2.

These correlations would provide unequivocal evidence for the relative positions of the chloro, fluoro, methyl, and hydroxyl groups on the phenol (B47542) ring.

Table 1: Hypothetical 2D NMR Correlation Data for this compound

| ¹H Signal (ppm) | Correlated ¹³C Signals (HSQC) (ppm) | Correlated ¹³C Signals (HMBC) (ppm) |

| Aromatic H-3 | C-3 | C-1, C-2, C-4, C-5 |

| Aromatic H-6 | C-6 | C-2, C-4, C-5 |

| Methyl (-CH₃) | C-Methyl | C-3, C-4, C-5 |

| Hydroxyl (-OH) | N/A | C-1, C-2 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov Tandem mass spectrometry (MS/MS) experiments further reveal characteristic fragmentation pathways that serve as a structural fingerprint.

For this compound (C₇H₆ClFO), the theoretical exact mass can be calculated with high precision. An HRMS analysis would aim to find an experimental mass that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition.

The fragmentation of this molecule under techniques like Collision-Induced Dissociation (CID) would likely involve initial losses of small, stable molecules or radicals. Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃).

Loss of carbon monoxide (CO).

Loss of a chlorine radical (•Cl).

Complex ring-opening or rearrangement pathways following initial losses.

Systematic studies of flavonoid fragmentation, for instance, show how different substituents direct the fragmentation pathways, a principle that would apply here to elucidate the structure based on the observed product ions. nih.gov

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Theoretical m/z |

| [M]+ | C₇H₆ClFO | 160.0142 |

| [M-CH₃]+ | C₆H₃ClFO | 144.9907 |

| [M-CO]+ | C₆H₆ClF | 132.0169 |

Rotational Spectroscopy (Microwave Spectroscopy) for High-Precision Molecular Geometry and Conformation

Rotational spectroscopy, or microwave spectroscopy, is a gas-phase technique that measures the transition energies between quantized rotational states of a molecule. It provides exceptionally precise data on molecular geometry, including bond lengths, bond angles, and dihedral angles, with unparalleled accuracy.

For a molecule like this compound, this technique could:

Determine the precise rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia.

Distinguish between different stable conformers, such as those arising from the orientation of the hydroxyl group's hydrogen atom relative to the fluorine atom.

Provide highly accurate bond lengths and angles through the analysis of isotopic substitution data.

Currently, there are no publicly available rotational spectroscopy studies for this compound.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org A successful crystallographic analysis of this compound would require growing a suitable single crystal from a solution.

The resulting data would provide a wealth of information, including:

Molecular Structure: Precise, experimentally determined bond lengths and angles for all atoms in the molecule, confirming the substitution pattern and providing insight into the electronic effects of the substituents (e.g., C-Cl, C-F, C-O bond lengths).

Conformation: The exact conformation of the molecule as it exists in the solid state, including the planarity of the benzene ring and the orientation of the hydroxyl and methyl groups.

Supramolecular Structure: The arrangement of molecules within the crystal lattice, known as the crystal packing. This reveals intermolecular interactions such as hydrogen bonds (e.g., O-H···O or O-H···F) and halogen bonds (e.g., C-Cl···O or C-Cl···F), which govern the physical properties of the solid.

While crystal structures for related chloro-phenol derivatives have been published, a specific crystallographic report for this compound is not found in the literature. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data Parameters (Illustrative)

| Parameter | Description |

| Crystal System | The geometric system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z | The number of molecules per unit cell. |

| R-factor | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational and Theoretical Investigations of 5 Chloro 2 Fluoro 4 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By focusing on the electron density, DFT methods can efficiently compute a wide range of molecular properties. For our analysis of 5-Chloro-2-fluoro-4-methylphenol, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable level of theory for obtaining accurate results for substituted phenols. tandfonline.comresearchgate.netresearchgate.netinpressco.comresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, a key structural feature is the orientation of the hydroxyl (-OH) group relative to the adjacent fluorine atom. This can lead to different conformers.

Conformational analysis reveals the relative energies of these different spatial arrangements. nih.govrsc.orgacs.org The two primary conformers of interest are the cis and trans forms, where the hydroxyl hydrogen points towards or away from the fluorine atom, respectively. The cis conformer is often stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the electronegative fluorine atom. rsc.orgacs.org DFT calculations can quantify the energy difference between these conformers, predicting which is more stable. For similar 2-fluorophenol (B130384) systems, the cis conformer, stabilized by this intramolecular hydrogen bond, is typically found to be lower in energy. acs.orgfurman.edu

Table 1: Illustrative Optimized Geometrical Parameters of this compound

Note: The following data are representative values derived from DFT calculations on structurally similar substituted phenols, such as 2,6-dichloro-4-fluoro phenol (B47542), and are intended to be illustrative. researchgate.netnih.gov The B3LYP/6-311++G(d,p) level of theory is assumed.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 120.5 |

| C-F | 1.358 | C-C-F | 119.8 |

| C-O | 1.362 | C-O-H | 109.5 |

| O-H | 0.965 | C-C-C (ring) | 118.0 - 121.5 |

| C-CH₃ | 1.510 | H-C-H (methyl) | 109.4 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a more reactive molecule that is more easily polarized. schrodinger.comscirp.org

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, reflecting the electron-donating character of the hydroxyl and methyl groups. The LUMO, conversely, is likely to have significant contributions from the aromatic ring and the regions associated with the electron-withdrawing chloro and fluoro substituents.

From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify reactivity. researchgate.netnih.govedu.krd These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Chemical Descriptors for this compound

Note: These values are illustrative and based on DFT (B3LYP/6-311++G(d,p)) calculations for analogous compounds like 2,6-dichloro-4-fluoro phenol. researchgate.net Values are in electron volts (eV).

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.95 |

| Electronegativity (χ) | 4.40 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.204 |

| Electrophilicity Index (ω) | 3.95 |

DFT calculations are a powerful tool for predicting the spectroscopic signatures of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum (Infrared and Raman) can be generated. tandfonline.comnih.gov These calculated frequencies can then be compared with experimental data to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the O-H stretch, C-H stretches of the methyl group and aromatic ring, C-O stretch, C-F stretch, and C-Cl stretch.

Similarly, the magnetic shielding of each nucleus can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. tandfonline.comresearchgate.netnsf.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. researchgate.netresearchgate.net Theoretical prediction of ¹H and ¹³C NMR spectra can be invaluable for structural elucidation and for confirming the presence of specific functional groups and their chemical environment.

Table 3: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Note: This data is representative and based on DFT calculations for similar substituted phenols. tandfonline.comnih.gov Experimental values may vary.

| Spectroscopic Data | Predicted Value |

| Vibrational Frequencies (cm⁻¹) | |

| O-H stretch | ~3600 (intramolecularly H-bonded) |

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (methyl) | 2920 - 2980 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch | 1200 - 1250 |

| C-Cl stretch | 700 - 750 |

| NMR Chemical Shifts (ppm) | |

| ¹H (O-H) | 5.0 - 6.5 |

| ¹H (aromatic) | 6.8 - 7.5 |

| ¹H (methyl) | 2.2 - 2.5 |

| ¹³C (C-OH) | 150 - 155 |

| ¹³C (C-F) | 155 - 160 (with C-F coupling) |

| ¹³C (C-Cl) | 125 - 130 |

| ¹³C (C-CH₃) | 130 - 135 |

| ¹³C (methyl) | 15 - 20 |

Quantum Chemical Parameters for Reactivity Prediction

Beyond the global descriptors derived from HOMO-LUMO energies, quantum chemical calculations can provide more localized information about reactivity. The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would show a negative potential (typically colored red or yellow) around the oxygen and fluorine atoms, indicating their nucleophilic character and propensity to engage in hydrogen bonding. The hydroxyl hydrogen and regions near the electron-withdrawing chlorine would exhibit a positive potential (blue), marking them as sites for electrophilic attack.

Fukui functions can also be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on an atom-by-atom basis, offering a more quantitative prediction of local reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior and interactions with its environment over time. nih.govnih.gov An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves, rotates, and interacts with surrounding solvent molecules. nih.govnih.govrsc.org

Investigation of Non-Linear Optical (NLO) Properties and Potential Applications

Molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, meaning their optical properties change in the presence of a strong electric field, such as that from a laser. This has applications in technologies like frequency doubling and optical switching. nih.govrsc.org

The key to significant NLO response, particularly the first hyperpolarizability (β), is often a molecule with a strong electron donor group and a strong electron acceptor group connected by a π-conjugated system. rsc.orgekb.eg This "push-pull" arrangement facilitates intramolecular charge transfer upon electronic excitation. In this compound, the hydroxyl and methyl groups act as electron donors, while the chloro and fluoro groups are electron acceptors. DFT calculations can quantify the first hyperpolarizability (β) to assess the NLO potential of the molecule. nih.govnih.govrsc.orgekb.egresearchgate.net While not a classic "push-pull" system with a long conjugated bridge, the substitution pattern on the phenol ring could still give rise to a modest NLO response.

Table 4: Illustrative Calculated Non-Linear Optical (NLO) Properties of this compound

Note: This data is representative and based on DFT calculations for substituted phenols. The values are for the static first hyperpolarizability (β) and are intended for illustrative comparison. Urea is a common reference compound for NLO measurements.

| Compound | First Hyperpolarizability (β) (a.u.) |

| This compound | ~50 - 150 |

| Urea (reference) | ~35 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity and Intrinsic Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational and statistical approach to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. scbdd.comomnicalculator.com This methodology is predicated on the principle that the structure of a molecule inherently determines its properties and activities. omnicalculator.com By quantifying structural features into numerical values known as molecular descriptors, QSPR models can predict properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. scbdd.comchemaxon.com

For a compound like this compound, QSPR modeling can be a powerful tool to predict its chemical reactivity and various intrinsic properties. The process involves several key stages: the selection of a dataset of related compounds, the calculation of a wide array of molecular descriptors, the development of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous model validation. chemaxon.com

The predictive power of a QSPR model is heavily reliant on the chosen molecular descriptors. These descriptors can be categorized based on the structural information they encode, such as electronic, steric, hydrophobic, and topological properties. In the context of substituted phenols, key descriptors often include:

Hydrophobicity parameters: The octanol-water partition coefficient (logP) is a crucial descriptor that quantifies a molecule's lipophilicity, influencing its solubility and membrane permeability. scbdd.com

Electronic parameters: The acid dissociation constant (pKa) is vital for phenols as it describes their degree of ionization at a given pH, which significantly impacts their reactivity and biological interactions. researchgate.net Hammett constants (σ) are used to quantify the electron-donating or electron-withdrawing effects of substituents on the aromatic ring, which directly relates to the reactivity of the phenolic hydroxyl group.

Steric and Topological Descriptors: Parameters such as molar refractivity (MR) and polar surface area (TPSA) provide insights into the size, shape, and polarity of the molecule, which are important for its interaction with other molecules and biological targets.

To illustrate the application of QSPR for this compound, a hypothetical QSPR model can be conceptualized by examining the calculated molecular descriptors for the parent compound, phenol, and related monosubstituted phenols. By analyzing the contribution of each substituent (chloro, fluoro, and methyl groups), one can infer their combined effect in the target molecule.

Below are data tables containing calculated molecular descriptors for this compound and a set of related compounds. These values are essential for building a QSPR model.

Table 1: Calculated Physicochemical Properties of Phenolic Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa |

| Phenol | C₆H₆O | 94.11 | 1.48 | 9.99 |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 2.39 | 9.42 |

| 2-Fluorophenol | C₆H₅FO | 112.10 | 1.83 | 8.81 |

| 4-Methylphenol | C₇H₈O | 108.14 | 1.94 | 10.26 |

| This compound | C₇H₆ClFO | 160.57 | 2.97 | 8.75 |

Note: logP and pKa values are predicted using computational software and may vary slightly between different prediction models.

Table 2: Calculated Molecular and Topological Descriptors

| Compound Name | Polar Surface Area (Ų) | Molar Refractivity (cm³) | Number of Rotatable Bonds |

| Phenol | 20.23 | 28.43 | 0 |

| 4-Chlorophenol | 20.23 | 33.24 | 0 |

| 2-Fluorophenol | 20.23 | 28.21 | 0 |

| 4-Methylphenol | 20.23 | 33.05 | 0 |

| This compound | 20.23 | 37.83 | 0 |

Note: These descriptors are calculated based on the 2D structure of the molecules.

In a typical QSPR study for chemical reactivity, a property such as the rate constant for a specific reaction would be the dependent variable. A multiple linear regression analysis might yield a hypothetical equation of the form:

Reactivity = a(logP) + b(pKa) + c(MR) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. By fitting the experimental data of the training set of phenols to this equation, the model could then be used to predict the reactivity of this compound. The statistical quality of the model would be assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). scbdd.com

Similarly, for intrinsic properties like aqueous solubility or boiling point, QSPR models can be developed using relevant descriptors. For instance, a model for aqueous solubility might show a negative correlation with logP, as higher lipophilicity generally leads to lower water solubility. youtube.comacdlabs.com

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Fluoro 4 Methylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

In 5-Chloro-2-fluoro-4-methylphenol, the positions ortho to the hydroxyl group are C6 and C2 (which is already substituted with fluorine). The position para to the hydroxyl group is C4 (substituted with the methyl group). Therefore, the primary site for electrophilic attack is the C6 position, which is ortho to the activating hydroxyl group and meta to the deactivating chloro group. The C3 position is also a potential site, being ortho to the methyl group and meta to the hydroxyl and fluoro groups. However, the powerful directing effect of the hydroxyl group is expected to make substitution at C6 the major pathway.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration with dilute nitric acid would be expected to yield primarily 6-nitro-5-chloro-2-fluoro-4-methylphenol. libretexts.org Halogenation, for example with bromine in a non-polar solvent, would likely result in the formation of 6-bromo-5-chloro-2-fluoro-4-methylphenol. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | Dilute HNO₃ | 6-Nitro-5-chloro-2-fluoro-4-methylphenol |

| Bromination | Br₂ in CCl₄ | 6-Bromo-5-chloro-2-fluoro-4-methylphenol |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-5-chloro-2-fluoro-4-methylphenol |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways Involving Halogen and Hydroxyl Groups

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgmasterorganicchemistry.comyoutube.com In this compound, the chloro and fluoro atoms are potential leaving groups. The reactivity of aryl halides in SNAr reactions generally follows the trend F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive electron withdrawal of fluorine. masterorganicchemistry.com

The molecule does not possess strongly activating nitro or cyano groups, making SNAr reactions challenging under standard conditions. However, the presence of multiple halogens does increase the electrophilicity of the ring carbons. It is conceivable that under forcing conditions (high temperature and pressure, strong nucleophile), substitution of the fluorine or chlorine atom could occur. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) might lead to the substitution of the fluorine atom, given its higher activation towards nucleophilic attack compared to chlorine in many cases.

A plausible SNAr mechanism would involve the attack of a nucleophile on the carbon bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The subsequent departure of the halide ion would restore the aromaticity of the ring. The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge.

Derivatization Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound can readily undergo derivatization reactions such as etherification and esterification.

Etherification: The formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide) in an SN2 reaction. For example, treatment of this compound with sodium hydroxide (B78521) followed by methyl iodide would be expected to yield 5-chloro-2-fluoro-4-methylanisole. The use of phase-transfer catalysts like polyethylene (B3416737) glycol (PEG) can facilitate this reaction, especially under solvent-free conditions. nih.gov

Esterification: Phenols are generally less reactive towards esterification with carboxylic acids than alcohols. oup.com Therefore, more reactive acylating agents such as acid chlorides or acid anhydrides are typically used. The reaction of this compound with an acid chloride, like acetyl chloride, in the presence of a base (e.g., pyridine) would yield the corresponding ester, 5-chloro-2-fluoro-4-methylphenyl acetate. Alternatively, reaction with an acid anhydride, such as acetic anhydride, can also produce the ester, often with the need for a catalyst or heating. organic-chemistry.orgmiracosta.edu

Table 2: Illustrative Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Illustrative Product |

| Etherification | 1. NaOH2. CH₃I | 5-Chloro-2-fluoro-4-methylanisole |

| Esterification | Acetyl chloride, Pyridine | 5-Chloro-2-fluoro-4-methylphenyl acetate |

| Esterification | Acetic anhydride, H₂SO₄ (cat.) | 5-Chloro-2-fluoro-4-methylphenyl acetate |

This table provides examples of expected products from standard derivatization reactions.

Transformations of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the aromatic ring can also be a site of chemical transformation, primarily through oxidation or halogenation at the benzylic position.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). acs.orgmasterorganicchemistry.com This reaction typically requires vigorous conditions, such as heating under reflux. The oxidation of this compound with hot, alkaline KMnO₄ followed by acidic workup would be expected to yield 5-chloro-2-fluoro-4-carboxyphenol. Selective oxidation to the aldehyde is more challenging but can sometimes be achieved using specific reagents under controlled conditions.

Halogenation: Free-radical halogenation at the benzylic position of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) or under UV light. libretexts.orgacs.orgchemistrysteps.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. The reaction of this compound with NBS would likely yield 5-chloro-2-fluoro-4-(bromomethyl)phenol. This benzylic halide is a versatile intermediate for further synthetic modifications.

Table 3: Predicted Transformations of the Methyl Group

| Transformation | Reagents | Predicted Product |

| Oxidation | 1. KMnO₄, NaOH, heat2. H₃O⁺ | 5-Chloro-2-fluoro-4-carboxyphenol |

| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, light | 5-Chloro-2-fluoro-4-(bromomethyl)phenol |

This table illustrates potential transformations of the methyl substituent based on established methods.

Reaction Mechanisms and Intermediates in this compound Transformations

The reactions of this compound proceed through various well-established mechanistic pathways, with the nature of the intermediates being key to understanding the reaction outcomes.

Electrophilic Aromatic Substitution: The mechanism of EAS involves the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex . researchgate.net The positive charge in this intermediate is delocalized across the ring and is particularly stabilized when the electrophile adds at a position that allows for resonance contribution from the powerful electron-donating hydroxyl group. The final step is the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.

Nucleophilic Aromatic Substitution: The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. The first, and usually rate-determining, step is the addition of the nucleophile to the carbon atom bearing the leaving group, forming a negatively charged Meisenheimer complex . libretexts.orgmasterorganicchemistry.com This intermediate is stabilized by resonance, with the negative charge being delocalized, preferably onto any electron-withdrawing groups at the ortho and para positions. The second step is the rapid elimination of the leaving group (halide ion), which re-establishes the aromatic system.

Free-Radical Halogenation of the Methyl Group: Benzylic halogenation occurs via a free-radical chain mechanism. acs.org The reaction is initiated by the homolytic cleavage of the halogenating agent (e.g., Br₂ from NBS) to form halogen radicals. In the propagation steps, a halogen radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl (B1604629) radical and a molecule of HBr. This benzyl radical then reacts with a molecule of the halogenating agent to form the benzylic halide product and a new halogen radical, which continues the chain.

Role of 5 Chloro 2 Fluoro 4 Methylphenol As a Key Building Block and Chemical Intermediate

Precursor in the Synthesis of More Complex Molecular Architectures

The utility of 5-Chloro-2-fluoro-4-methylphenol as a precursor lies in its capacity to undergo various chemical transformations to build intricate molecular frameworks. Halogenated phenols are common starting materials in multi-step synthetic pathways. For instance, a structurally similar compound, 3-chloro-4-fluorophenol, is used as a starting point in the synthesis of complex benzoxazoles. mdpi.com The process involves nitration of the phenol (B47542), followed by a nucleophilic aromatic substitution reaction with an aryl piperazine, demonstrating how the halogenated phenol core can be elaborated into more complex heterocyclic systems. mdpi.com

Furthermore, derivatives containing the "5-chloro-2-fluoro-4-methylphenyl" core, such as 2-amino-2-(5-chloro-2-fluoro-4-methylphenyl)acetonitrile, are recognized as intermediates in medicinal and pharmaceutical chemistry. synhet.com This highlights the role of the parent phenol as a foundational element for producing molecules with potential biological activity. The strategic placement of the chloro, fluoro, and methyl groups influences the reactivity and electronic properties of the molecule, guiding subsequent synthetic steps.

Application in the Construction of Advanced Organic Scaffolds

The development of novel organic scaffolds is fundamental to discovering new materials and therapeutic agents. Substituted phenols are integral to creating these frameworks. The unique substitution pattern of this compound makes it a candidate for constructing specialized scaffolds. For example, nitrogen-rich heterocyclic scaffolds like 1,3,5-triazines are considered "privileged" molecular architectures in drug discovery and materials science. acs.org The synthesis of these triazines often involves the cyclization of smaller, functionalized building blocks. acs.orgacs.org While direct synthesis from this specific phenol is not documented, its functional groups make it a plausible precursor for creating the substituted components needed for such cyclization reactions. The development of these scaffolds is crucial for applications ranging from medicinal chemistry to the creation of organic electronic devices. acs.org

Development of Functional Materials Utilizing this compound Derivatives

Derivatives of substituted phenols are employed in the creation of functional materials with tailored properties. A key application for similar molecules is in polymer modification. For example, 4-Fluoro-2-methylphenol (B144770), a related fluorinated phenol, can be grafted onto natural polymers like flax and coconut fibers. ossila.com This process, often catalyzed by enzymes, modifies the surface properties of the fibers, such as their hydrophobicity. ossila.com This suggests a potential application for this compound derivatives in surface engineering and the development of composite materials.

Additionally, the advanced organic scaffolds derived from such building blocks, like the trisubstituted 1,3,5-triazines, are themselves functional materials. They have been explored for use as molecularly imprinted polymers, liquid crystals, and various optical materials, underscoring the role of the initial building block in defining the properties of the final material. acs.org

Ligand Design and Synthesis for Coordination Chemistry

Phenolic compounds are crucial in the field of coordination chemistry for the design of ligands that can form stable complexes with metal ions. The hydroxyl group, often after deprotonation, acts as a potent donor atom. A close structural analogue, 4-Fluoro-2-methylphenol, serves as a clear example of this application. It is used to prepare a tetradentate aminophenol ligand through a thermal Mannich condensation reaction with ethanolamine (B43304) and formaldehyde. ossila.com This ligand then forms a ligand-to-metal charge transfer (LMCT) complex with vanadium, creating a photosensitive material suitable for driving photochemical reactions. ossila.com This documented pathway for a similar fluorinated cresol (B1669610) highlights a significant potential application for this compound in synthesizing custom ligands for catalysis and materials science. Heterocyclic structures derived from complex building blocks, such as those containing thiazole, can also feature Schiff base ligands used in coordination chemistry. acs.org

Role as an Intermediate in Industrial Chemical Syntheses (e.g., Phenoxyherbicides)

One of the most significant industrial applications for closely related chloromethylphenols is in the agrochemical sector. Specifically, 4-chloro-2-methylphenol (B52076) is a high-volume chemical intermediate used for the production of several major phenoxyherbicides. oecd.org According to a report from the Organisation for Economic Co-operation and Development (OECD), this compound is a direct precursor to herbicides such as MCPA (4-chloro-2-methylphenoxy acetic acid), MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid), and MCPP (mecoprop). oecd.org The manufacturing process involves using the phenol as a base chemical, which is then further reacted to produce the final active ingredients. The large-scale production of these herbicides underscores the industrial importance of chloromethylphenols as key intermediates. oecd.org This established industrial role for a very similar analogue strongly suggests a potential application pathway for this compound in the synthesis of specialized or next-generation agrochemicals where the addition of a fluorine atom could modify the product's efficacy or environmental profile.

Advanced Analytical Methodologies for the Detection and Quantification of 5 Chloro 2 Fluoro 4 Methylphenol in Research Contexts

Gas Chromatography (GC) Coupled with Various Detection Systems

Gas chromatography stands as a primary technique for the analysis of volatile and semi-volatile compounds such as 5-Chloro-2-fluoro-4-methylphenol. Its high separation efficiency makes it ideal for resolving isomers and closely related compounds. When coupled with sensitive detectors like Flame Ionization Detectors (FID), Electron Capture Detectors (ECD), or Mass Spectrometry (MS), GC provides robust and reliable quantification.

For the analysis of phenolic compounds, including halogenated phenols, open-tubular capillary columns are standard. epa.gov The choice of the stationary phase is critical for achieving optimal separation.

The optimization of GC parameters is essential to ensure the efficient separation of this compound from potential interferences. Key parameters to consider include the column type, temperature program, carrier gas flow rate, and injection technique.

Column Selection: Fused-silica capillary columns with different polarities are often employed. A dual-column/dual-detector approach, using columns of varying polarity, can enhance the reliability of peak identification. epa.gov For general-purpose analysis of phenols, a non-polar column like a TG-5MS (5% diphenyl/95% dimethyl polysiloxane) or a mid-polarity column can be effective. gcms.cz

Temperature Programming: A temperature gradient is typically used to ensure the elution of a wide range of compounds with good peak shape. A typical program might start at a lower temperature to separate volatile components and then ramp up to elute less volatile compounds like substituted phenols. For instance, an oven program could start at 60°C, hold for 1 minute, and then increase at a rate of 10°C/min to 240°C. gcms.cz The ramp rate can be adjusted to improve resolution, though very high rates may decrease peak capacity. gcms.cz

Carrier Gas and Flow Rate: Helium is a common carrier gas, often used at a constant flow rate (e.g., 1.2 mL/min) to maintain optimal separation efficiency throughout the temperature program. gcms.cz

Injection Technique: Split/splitless injection is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of analyte transferred to the column. The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation (e.g., 250°C). gcms.cz

Table 1: Illustrative GC Parameters for Phenol (B47542) Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Thermo Scientific TraceGOLD TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | gcms.cz |

| Inlet | SSL at 250 °C | gcms.cz |

| Carrier Gas | Helium, 1.2 mL/min, constant flow | gcms.cz |

| Injection | 1.0 µL, Split (80:1) | gcms.cz |

| Oven Program | 60 °C (1 min), then 10 °C/min to 240 °C | gcms.cz |

| Detector | FID at 280 °C | gcms.cz |

Direct analysis of underivatized phenols by GC can sometimes lead to poor peak shapes (tailing) and lower sensitivity due to the polar hydroxyl group. Derivatization is a common strategy to overcome these issues by converting the polar analyte into a less polar, more volatile, and more thermally stable derivative.

Methylation: Derivatization with diazomethane (B1218177) converts phenols to their corresponding anisoles (methyl ethers). This technique is effective but requires caution due to the toxic and explosive nature of diazomethane. Sample extracts must be dry before methylation to avoid poor recovery. epa.gov

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This is a widely used technique, especially for trace analysis, as it forms pentafluorobenzyl ethers. These derivatives are highly responsive to an Electron Capture Detector (ECD), providing excellent sensitivity. The derivatization is typically carried out in the presence of a base. The reaction conditions, such as the amount of PFBBr and incubation time and temperature, need to be optimized for maximum yield. For example, a protocol might involve incubation at 60°C for 30 minutes. msu.edu PFBBr derivatization has been successfully used for the analysis of various phenols and other compounds. msu.edumdpi.com

Silylation: Silylation reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form trimethylsilyl (B98337) (TMS) ethers. This is a rapid and effective method that improves chromatographic behavior. The reaction can be very fast, sometimes completing in seconds at room temperature, especially when conducted in a suitable solvent like acetone. nih.gov

Table 2: Common Derivatization Reagents for Phenol Analysis

| Derivatization Reagent | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|

| Diazomethane | Anisole (Methyl Ether) | Effective for creating more volatile derivatives. | epa.gov |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ether | High sensitivity with ECD, suitable for trace analysis. | epa.govmsu.edumdpi.com |

Liquid Chromatography (LC) Techniques, including HPLC and UHPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful alternatives to GC for the analysis of phenolic compounds, particularly for those that are non-volatile or thermally labile. These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For a compound like 4-Chloro-2-methylphenol (B52076), an isomer of the target compound, a reverse-phase (RP) HPLC method is suitable. sigmaaldrich.com A typical RP-HPLC setup would use a C18 column. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (water), often with a modifier like an acid (e.g., phosphoric acid or formic acid) to improve peak shape and resolution. researchgate.netmdpi.com UHPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC.

Table 3: Example HPLC Conditions for Chlorinated Phenol Analysis

| Parameter | Setting |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid) |

| Detector | UV-Vis or Mass Spectrometry (MS) |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is characterized by high efficiency, short analysis times, and low sample and reagent consumption. wikipedia.org

For the analysis of halogenated phenols, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. The pH of the background electrolyte (BGE) is a critical parameter as it determines the charge of the phenolic compounds. A basic BGE is typically used to deprotonate the phenols, making them negatively charged and allowing them to be separated. Both aqueous and non-aqueous CE methods have been developed for the separation of halogenated phenols. nih.gov To enhance sensitivity for trace analysis, on-column preconcentration techniques like large-volume sample stacking (LVSS) can be employed. nih.gov

Development of Robust and Sensitive Analytical Protocols for Trace Analysis

Developing a robust and sensitive analytical protocol for the trace analysis of this compound requires careful consideration of the entire analytical workflow, from sample preparation to final detection.

Sample Preparation: For complex matrices like environmental samples (water, soil), a sample preparation step is usually necessary to extract and pre-concentrate the analyte and remove interfering substances. Solid-Phase Extraction (SPE) is a commonly used technique for this purpose.

Derivatization for Trace Analysis: As mentioned in section 7.1.2, derivatization, particularly with PFBBr, is a key step for achieving low detection limits in GC-ECD analysis. epa.gov

Sensitive Detection: The choice of detector is crucial for trace analysis. For GC, Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode offers high selectivity and sensitivity. For HPLC, coupling with a Mass Spectrometer (HPLC-MS) provides excellent specificity and low detection limits.

By combining an efficient extraction and cleanup method with a highly selective and sensitive analytical instrument (e.g., GC-MS or LC-MS), it is possible to develop a robust protocol for the reliable quantification of this compound at trace levels.

Environmental Chemical Research on the Transformation and Fate of 5 Chloro 2 Fluoro 4 Methylphenol

Abiotic Transformation Pathways in Environmental Systems (e.g., Photolysis, Hydrolysis)

There is currently no available scientific literature detailing the abiotic transformation pathways of 5-Chloro-2-fluoro-4-methylphenol in environmental systems. Studies on its photolysis and hydrolysis rates and products are essential to predict its persistence in aquatic environments and the potential formation of other hazardous compounds. For similar structures like 4-chloro-2-methylphenol (B52076), photolysis is recognized as a potential degradation pathway, though specific rates and byproducts are highly dependent on the exact molecular structure and environmental conditions. nih.gov The presence of a fluorine atom in this compound could significantly influence its reactivity towards light and water compared to its non-fluorinated analogue.

Biotransformation and Biodegradation Mechanisms under Controlled Conditions

No studies have been identified that investigate the biotransformation and biodegradation of this compound under controlled laboratory conditions. Research on related compounds, such as 4-chloro-2-methylphenol, indicates that microbial degradation can occur, often initiated by the cleavage of the side chain to form the corresponding phenol (B47542). asm.org However, the introduction of a fluorine atom can make the aromatic ring more resistant to microbial attack. nih.gov Understanding which microorganisms, if any, can degrade this compound and the specific enzymatic pathways involved is crucial for assessing its fate in soil and water treatment systems.

Sorption and Transport Phenomena in Environmental Compartments

Data on the sorption and transport of this compound in environmental compartments such as soil and sediment is not available. The sorption behavior of a chemical dictates its mobility and bioavailability in the environment. For substituted phenols, sorption is influenced by factors like soil organic carbon content, pH, and the specific properties of the substituent groups on the phenol ring. researchgate.netsemanticscholar.org The log Kow, a measure of a chemical's hydrophobicity, is a key parameter in predicting sorption, but an experimental value for this compound is not documented.

Advanced Analytical Techniques for Monitoring Environmental Transformation Products

While analytical methods exist for the determination of related compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) and its primary metabolite, 4-chloro-2-methylphenol, in environmental matrices, acs.orgsigmaaldrich.com there are no specific methods published for the detection and quantification of this compound and its potential transformation products. The development of such methods, likely involving techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be a prerequisite for any experimental study on its environmental fate.

Mechanistic Understanding of Environmental Persistence and Degradation

Due to the absence of studies on its transformation pathways, there is no mechanistic understanding of the environmental persistence and degradation of this compound. The persistence of a chemical is a key factor in its potential to cause long-term environmental harm. The carbon-fluorine bond is known for its strength, which can lead to high persistence of fluorinated organic compounds in the environment. nih.govresearchgate.net Research is needed to determine the half-life of this compound in various environmental compartments and to elucidate the chemical and biological mechanisms that may contribute to its breakdown.

Modeling Environmental Distribution and Chemical Fate

Environmental fate models, such as fugacity-based models, are used to predict the distribution of chemicals in different environmental compartments (air, water, soil, sediment). oecd.org These models rely on the input of key physicochemical properties of the compound, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow). As these fundamental data are not available for this compound, it is not possible to model its environmental distribution and fate accurately. Quantitative Structure-Property Relationship (QSPR) models could potentially be used to estimate these properties, but their accuracy for a molecule with this specific combination of substituents would need to be validated. mdpi.comnih.gov

Q & A

Q. Tables

| Analytical Parameter | Technique | Key Observations |

|---|---|---|

| Melting Point | DSC | 92–94°C (sharp endotherm) |

| LogP (Octanol-Water) | Shake Flask | 2.8 ± 0.2 (predicted via PubChem) |

| pKa | Potentiometry | ~8.3 (phenolic OH) |

| Synthetic Yield Optimization | Condition | Impact |

|---|---|---|

| Temperature | 50°C vs. RT | 78% vs. 45% yield |

| Solvent | DCM vs. THF | Higher purity in DCM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.